11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
Description
Properties
IUPAC Name |
11-(pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-14(10-17-5-1)11-18-8-9-19-13-15(12-18)3-6-16-7-4-15/h1-2,5,10,16H,3-4,6-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOUWUMOXZMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(CCOC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Spirocyclization via Curtius Rearrangement
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Intermediate Preparation :
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Start with N-carbobenzyloxy-4-piperidone dissolved in anhydrous THF.
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Treat with lithium bis(trimethylsilyl)amide (LHMDS) at −70°C to form the enolate.
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Add ethyl bromoacetate to yield (N-protected 4-hydroxypiperidin-4-yl)acetic acid.
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Curtius Rearrangement :
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React the intermediate with diphenylphosphoryl azide (DPPA) in toluene at 80°C.
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Cyclize to form the 8-oxa-3,11-diazaspiro[5.6]dodecane core.
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Functionalization :
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Deprotect the carbobenzyloxy group via hydrogenation (H₂, Pd/C, 50 psi).
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Alkylate the free amine with 3-(bromomethyl)pyridine in DMF at 60°C.
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Method 2: Reductive Amination Approach
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Spirocycle Formation :
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Condense 4-piperidone with ethyl glyoxylate in ethanol under acidic conditions.
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Reduce the resulting imine with sodium cyanoborohydride to form the spiro amine.
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Pyridinylmethyl Introduction :
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React the spiro amine with pyridine-3-carbaldehyde in methanol.
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Perform reductive amination using sodium triacetoxyborohydride (STAB).
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Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | HCl | EtOH | 25°C | 12 h |
| 2 | STAB | MeOH | 0°C → 25°C | 6 h |
Method 3: Palladium-Catalyzed Cross-Coupling
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Spiro Intermediate Synthesis :
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Prepare 8-oxa-3,11-diazaspiro[5.6]dodecane via aza-Michael cyclization using chiral phosphoric acid (CPA) catalysis.
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Buchwald–Hartwig Amination :
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Couple the spiro amine with 3-(bromomethyl)pyridine using Pd₂(dba)₃ and Xantphos.
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Optimize with cesium carbonate as the base in dioxane at 100°C.
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Key Data :
| Catalyst Loading | Base | Solvent | Yield |
|---|---|---|---|
| 5 mol% Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 72% |
Advantages : High regioselectivity and tolerance for sensitive functional groups.
Comparative Analysis of Methods
| Method | Key Step | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| 1 | Curtius Rearrangement | Scalable for industrial use | Requires cryogenic conditions | 62–68% |
| 2 | Reductive Amination | Mild conditions | Moderate stereocontrol | 55–60% |
| 3 | Pd-Catalyzed Coupling | High selectivity | Costly catalysts | 70–75% |
Critical Optimization Parameters
Solvent Effects
Temperature Control
Catalytic Systems
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Pd/C : Preferred for deprotection due to low cost and high activity.
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Chiral Phosphoric Acids : Enable enantioselective spirocycle formation but are limited to small-scale syntheses.
Industrial-Scale Considerations
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Cost Efficiency : Method 1 is favored for bulk production due to lower catalyst costs.
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Waste Management : DPPA in Curtius rearrangements generates hazardous byproducts (e.g., HN₃), necessitating specialized handling.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.
Comparison with Similar Compounds
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
- Structure : Features a smaller spiro[4.5]decane core with a phenylpiperazine side chain.
- Pharmacological Activity : Exhibits affinity for serotonin and dopamine receptors, attributed to the phenylpiperazine moiety. The spiro[4.5] system provides moderate rigidity but allows greater side-chain flexibility compared to the spiro[5.6] system in the target compound .
- Solubility : Lower aqueous solubility due to the hydrophobic phenyl groups, limiting bioavailability .
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)
- Structure : Similar to Compound 13 but with a 3-chlorophenyl substitution on the piperazine ring.
- Pharmacological Activity : Enhanced receptor selectivity for 5-HT₁A receptors due to the electron-withdrawing chlorine atom, which modifies electronic interactions with binding pockets .
- Thermal Stability: No direct data available, but chlorinated aromatic systems generally exhibit higher thermal stability compared to non-halogenated analogs .
Functional Group Variations
tert-Butyl 8-Oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate
- Structure : Shares the spiro[5.6]dodecane core but replaces the pyridin-3-ylmethyl group with a tert-butyl ester.
- Applications : Primarily used as a synthetic intermediate. The tert-butyl group enhances solubility in organic solvents (e.g., dodecane, dioxane) during reactions .
- Thermal Stability: Limited data, though tert-butyl esters are known to decompose under acidic or high-temperature conditions, unlike the more stable pyridinylmethyl derivative .
Solubility and Solvent Interactions
- 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane: The pyridine ring improves solubility in polar solvents (e.g., methanol, water) compared to purely aliphatic spiro compounds like dodecane derivatives, which exhibit higher solubility in nonpolar solvents .
- Dodecane and Alkanes: Nonpolar analogs (e.g., dodecane) show weak interactions in ionic environments due to dispersive forces, whereas the target compound’s polar groups enable stronger Coulombic interactions in polar solvents .
Thermal Stability and Decomposition
- Jet Fuel Additives (Compounds 8, 11, 12) : While structurally distinct, these additives highlight the importance of thermal stability in spirocyclic systems. For example, Compound 12 (a benzyl alcohol derivative) decomposes at 425°C, producing phenanthrene, whereas the pyridinylmethyl group in the target compound may offer better stability due to aromatic resonance .
Comparative Data Table
Research Implications and Gaps
- Pharmacological Data: Limited studies exist on the target compound’s receptor binding or metabolic profile.
- Thermal Stability : Direct experimental data under high-temperature conditions are needed to validate inferred stability.
- Synthetic Optimization : The use of solvents like dodecane or 1,4-dioxane in related syntheses (e.g., ) suggests opportunities to refine reaction conditions for higher yields .
Biological Activity
11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a heterocyclic compound characterized by its unique spirocyclic structure which incorporates a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C15H23N3O
- CAS Number : 1422135-01-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include the reaction of pyridine derivatives with diazaspiro compounds under controlled conditions, often utilizing Lewis acid catalysts to facilitate the formation of the spiro structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has been studied for its potential to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in cell death and inflammation pathways.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, a structure-activity relationship (SAR) study highlighted that modifications in the pyridine ring could enhance potency against various fungal strains, including Candida albicans and Aspergillus fumigatus .
Anticancer Properties
Research has also explored the anticancer potential of this compound. Compounds structurally related to this spirocyclic framework have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Antifungal Activity : A study assessed the effectiveness of this compound against azole-resistant strains of C. albicans. The results demonstrated that modifications to the compound's structure significantly enhanced its antifungal activity, providing insights into the importance of specific functional groups in bioactivity .
- Cytotoxicity Assessment : In vitro studies comparing the cytotoxic effects of this compound against human cancer cell lines revealed that certain analogs exhibited potent activity while maintaining selectivity towards cancer cells over normal cells .
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Significant against C. albicans and A. fumigatus | Similar spirocyclic compounds |
| Anticancer Activity | Induces apoptosis in cancer cells | Various derivatives show promise |
| Mechanism of Action | Inhibits RIPK1 and interacts with metabolic pathways | Varies based on structural modifications |
Q & A
Basic: What are the common synthetic routes for preparing 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane?
Methodological Answer:
Synthesis typically involves spirocyclic ring formation via cyclization reactions. For example:
- Friedel-Crafts or Grignard reactions to generate ketocarboxylic acid intermediates, followed by hydrazine-mediated ring closure to form the diazaspiro core .
- Phosphorus pentasulfide can convert pyridazinones to thioxo derivatives, enabling further functionalization (e.g., alkylation or Schiff base formation) .
- Taguchi experimental design optimizes parameters like temperature, catalyst ratio, and reaction time to improve yields .
Basic: How is the spirocyclic structure confirmed experimentally?
Methodological Answer:
Structural validation employs:
- NMR spectroscopy (¹H, ¹³C, DEPT) to assign proton environments and spiro junction connectivity.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- X-ray crystallography to resolve stereochemistry and ring conformations (e.g., distinguishing E/Z isomers in hydrazone derivatives) .
Basic: What solvent systems are optimal for handling this compound in solubility-limited assays?
Methodological Answer:
- Cosolvent screening : Use dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for initial solubilization, followed by dilution in aqueous buffers.
- Surface tension considerations : Low-solubility hydrocarbons (e.g., dodecane) require surfactants or emulsifiers for homogeneous dispersion in biological assays .
Advanced: How can reaction parameters be statistically optimized for scalable synthesis?
Methodological Answer:
- Taguchi method with ANOVA analysis identifies critical factors (e.g., temperature, catalyst loading). For example:
Advanced: How should researchers address contradictions in spectroscopic data between batches?
Methodological Answer:
- Triangulation : Cross-validate using multiple techniques (e.g., IR, LC-MS, XRD) to rule out instrumentation artifacts .
- Batch comparison : Analyze impurities via HPLC with Chromolith columns (≥95% purity threshold) and review synthetic logs for deviations in reagent stoichiometry .
Advanced: What pharmacological models are suitable for studying this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence polarization or calorimetry.
- Cell permeability studies : Use Caco-2 monolayers with LC-MS quantification to assess absorption .
- In vivo models : Prioritize compounds with high Fsp³ character (e.g., >0.5) for improved pharmacokinetics .
Advanced: How do temperature and pressure affect its physicochemical properties?
Methodological Answer:
- Viscosity profiling : Non-equilibrium molecular dynamics (NEMD) simulations predict temperature-dependent viscosity (e.g., 4% error for dodecane analogs at 200°C) .
- Interfacial tension : Measure using a flat jet scattering apparatus to study gas-liquid interactions relevant to catalytic applications .
Advanced: What strategies stabilize this compound under long-term storage?
Methodological Answer:
- Lyophilization : Store as a hydrochloride salt at -20°C in amber vials with desiccants.
- Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with Purospher® STAR HPLC columns to track hydrolytic byproducts .
Advanced: Which analytical techniques resolve stereochemical ambiguities in derivatives?
Methodological Answer:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers.
- Circular dichroism (CD) confirms absolute configuration, complemented by computational docking (e.g., AutoDock Vina) .
Advanced: How can mechanistic insights be gained from unexpected reaction byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
